

Application Notes and Protocols for PKD2 Antibody in Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name: PK095

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Introduction

Polycystin-2 (PKD2), also known as TRPP2 (Transient Receptor Potential Polycystic 2), is a calcium-permeable cation channel encoded by the PKD2 gene.[1][2] Mutations in this gene are linked to Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3][4] PKD2 is primarily located in the endoplasmic reticulum but is also found in the plasma membrane and primary cilia.[2][5] It plays a crucial role in calcium signaling, mechanosensation, and renal tubular development by interacting with Polycystin-1 (PKD1).[1][6][7][8] This document provides detailed application notes and protocols for the use of PKD2 antibodies in Western Blotting (WB) and Immunohistochemistry (IHC), aimed at researchers, scientists, and drug development professionals.

PKD2 Protein Information

A summary of key information for the human PKD2 protein is provided below.

Attribute	Detail	References
Full Name	Polycystin 2, transient receptor potential cation channel	[9]
Aliases	PC2, TRPP2, PKD4, Polycystwin	[2][10]
Gene	PKD2	[1]
Organism	Human (Homo sapiens)	[11]
Canonical Length	968 amino acids	[2]
Molecular Weight (predicted)	109.7 kDa	[2]
Molecular Weight (observed)	~105-110 kDa	[5][10]
Subcellular Localization	Endoplasmic reticulum, plasma membrane, primary cilia, cell projections, Golgi apparatus	[1][2][4][5]
Function	Calcium-permeable cation channel, involved in calcium signaling, mechanosensation, cell-cell/matrix interactions, and renal tubular development. Forms a complex with PKD1.	[1][3][6][7]

Recommended PKD2 Antibodies and Dilutions

The following table summarizes recommended antibodies and starting dilutions for Western Blot and Immunohistochemistry applications based on supplier datasheets. It is crucial to titrate the antibody for optimal results in your specific experimental system.

Antibody (Supplier, Cat. No.)	Host/Clonal ity	Application s	WB Dilution	IHC Dilution	Reactivity
Proteintech, 19126-1-AP	Rabbit / Polyclonal	WB, IHC, IF, IP, ELISA	1:2000 - 1:16000	1:20 - 1:200	Human, Mouse, Rat, Canine
Abcam, ab51250 (EP1495Y)	Rabbit / Monoclonal	WB, IHC-P, ICC/IF	1:500	1:100	Human, Mouse
Thermo Fisher, PA5- 29834	Rabbit / Polyclonal	WB, IHC (P)	Not specified	1:500	Human, Zebrafish
Cell Signaling, #8188 (D1A7)	Rabbit / Monoclonal	WB	Not specified	Not specified	Human, Monkey, Pig
Santa Cruz, sc-374344 (F-2)	Mouse / Monoclonal	WB, IP, IF, IHC(P), ELISA	Not specified	Not specified	Human, Mouse, Rat

Experimental Protocols

Western Blotting (WB) Protocol

This protocol provides a general procedure for detecting PKD2 in cell lysates and tissue homogenates.

1. Sample Preparation:

- Cell Lysates:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Tissue Homogenates:
 - Dissect and wash the tissue in ice-cold PBS.
 - Homogenize the tissue in lysis buffer on ice using a Dounce or mechanical homogenizer.
 - Follow steps 3-5 from the cell lysate protocol.

2. SDS-PAGE and Membrane Transfer:

- Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load samples onto a 6-8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours on ice or using a semi-dry transfer system.
- Confirm transfer by staining the membrane with Ponceau S.

3. Immunodetection:

- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the PKD2 primary antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.[\[10\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.

- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (diluted according to the manufacturer's instructions) in blocking buffer for 1 hour at room temperature.[\[3\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system. The expected band for PKD2 is approximately 105-110 kDa.[\[5\]](#)[\[10\]](#)

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol is for the detection of PKD2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Deparaffinize tissue slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).
- Rinse with distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER).
- Immerse slides in a retrieval solution, such as citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[\[5\]](#)[\[10\]](#)
- Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
- Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
- Rinse slides with distilled water and then with PBS.

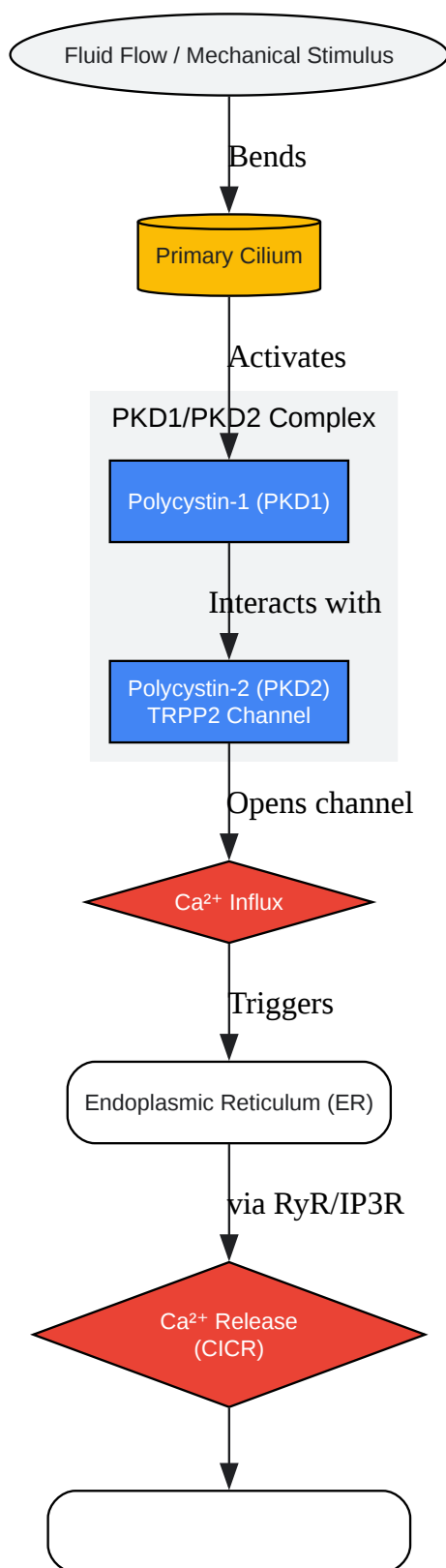
3. Staining:

- Peroxidase Block: Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
- Blocking: Block non-specific binding by incubating slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation: Drain the blocking solution and incubate slides with the PKD2 primary antibody at the recommended dilution (e.g., 1:100 - 1:500) in antibody diluent overnight at 4°C in a humidified chamber.[\[10\]](#)[\[12\]](#)
- Washing: Wash slides three times for 5 minutes each with PBS.
- Secondary Antibody Incubation: Incubate slides with a biotinylated or HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.
- Washing: Wash slides three times for 5 minutes each with PBS.
- Detection: If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC reagent). If using an HRP-polymer, proceed to substrate. Incubate with a chromogen substrate such as DAB until the desired stain intensity develops.
- Counterstaining: Counterstain with hematoxylin for 30-60 seconds.
- Dehydration and Mounting: Dehydrate slides through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

Diagrams

PKD1/PKD2 Mechanosensory Signaling Pathway

The following diagram illustrates the role of the PKD1/PKD2 complex in the primary cilium of renal cells, where it functions as a mechanosensor responding to fluid flow.



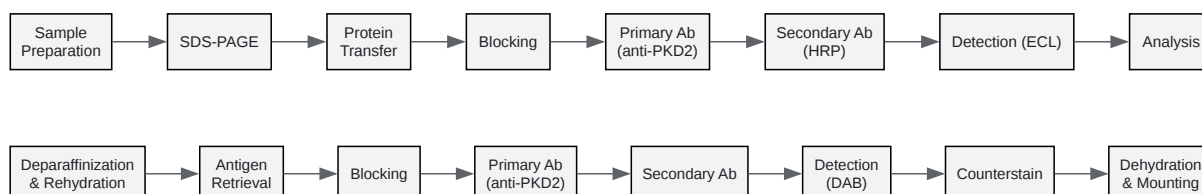
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Caption: PKD1/PKD2 complex in the primary cilium senses fluid flow, leading to Ca²⁺ influx.

General Experimental Workflows

The diagrams below outline the key steps for Western Blotting and Immunohistochemistry.

Western Blot Workflow



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